methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-glycinate
- Methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-valinate
Uniqueness
Methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate is unique due to its specific structure, which includes a beta-alanine moiety. This structural feature may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 3-[(2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C21H22N2O4/c1-23-19(14-8-4-3-5-9-14)18(20(25)22-13-12-17(24)27-2)15-10-6-7-11-16(15)21(23)26/h3-11,18-19H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
IGCOJMZOBNFNNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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